REACTION_CXSMILES
|
[F:1][CH:2]([F:9])[CH:3]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1.FCC1NC(=[O:17])CC1>>[NH2:7][CH:3]([CH:2]([F:9])[F:1])[CH2:4][CH2:5][C:6]([OH:17])=[O:8]
|
Name
|
|
Quantity
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500 mg
|
Type
|
reactant
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Smiles
|
FC(C1CCC(N1)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCC1CCC(N1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
NC(CCC(=O)O)C(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |